molecular formula C7H11N5O B1266507 2-Amino-4-morpholino-s-triazine CAS No. 2045-25-2

2-Amino-4-morpholino-s-triazine

Cat. No. B1266507
CAS RN: 2045-25-2
M. Wt: 181.2 g/mol
InChI Key: QEJUSHCHCOTTPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4-morpholino-s-triazine derivatives involves various chemical reactions, primarily focusing on substitutions and cyclizations. For instance, derivatives have been synthesized by reacting ester ethoxycarbonylhydrazones with primary amines, leading to compounds with antimicrobial activities (Bektaş et al., 2010). Another method involves the reaction of cyanoguanidine with aromatic aldehydes and cyclic amines under microwave irradiation to produce 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, showcasing a one-pot, three-component synthesis approach (Dolzhenko et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques and crystallography. For example, a derivative, 3-((4-chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide, was characterized by NMR, HRMS, FT-IR, and single-crystal X-ray diffraction, revealing an orthorhombic crystal system (Rao et al., 2022).

Chemical Reactions and Properties

The reactivity of 2-Amino-4-morpholino-s-triazine derivatives often involves further substitutions, enabling the synthesis of a broad range of compounds with varied biological activities. The reactions can include nucleophilic displacements and cyclizations, leading to compounds with potential as antimicrobial and antimalarial agents (Bhat et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, crystal structure, and melting points are crucial for the practical application of these compounds. Studies have shown that certain triazine derivatives exhibit good solubility in common organic solvents, which is advantageous for pharmaceutical applications (Dinari & Haghighi, 2017).

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial, Antifungal, and Antitubercular Activities : 2-Amino-4-morpholino-s-triazine derivatives demonstrate significant antibacterial, antifungal, and antitubercular activities. This was observed in the study of compounds derived from 2-amino-4-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidine and 2,4,6-trichloro-1,3,5-s-triazine, treated with morpholine. The derivatives showed potential in treating various infections (Patel et al., 2003).

Antimicrobial and Antileukemic Activities

  • Synthesis of Antimicrobial Compounds : Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and related compounds were synthesized using morpholine. These compounds exhibited moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2007).
  • Antileukemic Activity : A new method for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including those with morpholino groups, showed potential antileukemic activity. This points towards potential applications in cancer treatment (Dolzhenko et al., 2021).

In Vivo Delivery of Antisense Oligos

  • Efficient In Vivo Delivery : The design and synthesis of a dendritic transporter using triazine as a core enabled efficient in vivo delivery of Morpholino antisense oligos. This has implications in enhancing the application of antisense technology in animal research and therapeutics (Li & Morcos, 2008).

Synthesis and Characterization of Heat-Resistant Polyamides

  • Development of Heat-Resistant Polymers : A study focused on synthesizing heat-resistant polyamides incorporating a triazine ring. This research highlights the potential of 2,4-dichloro-6-morpholino-1,3,5-triazine in the development of materials with enhanced thermal stability and flame retardancy (Dinari & Haghighi, 2017).

Anticancer Applications

  • Anticancer s-Triazine Derivatives : Research on 1,3,5-triazine derivatives, including morpholino-substituted variants, indicated significant potential in cancer therapy. These compounds target various kinases and have shown remarkable antitumor activities (Jain et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, 2-Amino-1,3,5-triazine, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

S-Triazine derivatives, including 2-Amino-4-morpholino-s-triazine, have attracted researcher attention due to their wide range of biological properties and potential applications . Future research may focus on modifying the structure and introducing new substituents to obtain compounds with broad inhibitory activity on processes such as proliferation .

properties

IUPAC Name

4-morpholin-4-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O/c8-6-9-5-10-7(11-6)12-1-3-13-4-2-12/h5H,1-4H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJUSHCHCOTTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174405
Record name s-Triazine, 2-amino-4-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-morpholino-s-triazine

CAS RN

2045-25-2
Record name 4-(4-Morpholinyl)-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2045-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-morpholino-s-triazine
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Record name 2-Amino-4-morpholino-s-triazine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109885
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Record name s-Triazine, 2-amino-4-morpholino-
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Record name 2-AMINO-4-MORPHOLINO-S-TRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9XJQ5P7ST
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Hedayatullah, C Lion, AB Slimane… - …, 1999 - researchgate.net
… Some s-triazine derivatives have been studied for their interesting biological properties, for example hexamethylmelamine (HMM) (Scheme 1) and 2-amino-4-morpholino-s-triazine ' are …
Number of citations: 12 www.researchgate.net
R Kumar, N Kumar, RK Roy… - Curr. Med. Drug Res, 2017 - globalscitechocean.com
… Some s-triazine containing drugs are hexamethylmelamine (altretamine), 2-amino-4-morpholino-s-triazine, hydroxymethyl-pentamethyl melamine, triethylenemelamine (tretamine), …
Number of citations: 18 globalscitechocean.com
S Shekhawat, A Sharma, D Kishore, B Singh - J. Chem. Chem. Sci, 2015 - Citeseer
… Hexamethyl melamine (HMM) and 2-amino-4-morpholinos-triazine are used clinically since 1991 due to their anti-tumor properties to treat lung, breast and ovarian cancer12. …
Number of citations: 1 citeseerx.ist.psu.edu
KV Goswami, TK Goswami, SP Vyas, SA Joshi… - 2018 - researchgate.net
… Some s-triazine display important biological properties, for example hexamethyl melamine (HMM) and 2-amino-4morpholino-s-triazine are used clinically due to their antitumor …
Number of citations: 0 www.researchgate.net
R Kumar, N Kumar, RK Roy… - Current Signal …, 2019 - ingentaconnect.com
… Due to its antitumor activity, 2-Amino-4-morpholino-striazine 3 is used for the treatment of lung, breast and ovarian cancers. Hydroxymethylpentamethylmelamine 4 (hydroxylated …
Number of citations: 7 www.ingentaconnect.com
S Hughes - 2012 - orca.cardiff.ac.uk
The synthesis of ligand systems and complexes thereof suitable for use as positron emission tomography (PET) agents is studied herein. The ligands 6,6’-(1,4-diazepane- 1,4-diyl)bis(3-…
Number of citations: 2 orca.cardiff.ac.uk
D Utreja, J Kaur, K Kaur, P Jain - Mini-Reviews in Organic …, 2020 - ingentaconnect.com
Triazine, one of the nitrogen containing heterocyclic compounds has attracted the considerable interest of researchers due to the vast array of biological properties such as anti-viral, …
Number of citations: 12 www.ingentaconnect.com
E Sarıpınar, N Geçen, K Şahin, E Yanmaz - European journal of medicinal …, 2010 - Elsevier
… Some 1,3,5-triazines display important biological properties; for example hexamethylmelamine [7] and 2-amino-4-morpholino-s-triazine are used clinically due to their antitumor …
Number of citations: 45 www.sciencedirect.com
K Arya, A Dandia - Bioorganic & medicinal chemistry letters, 2007 - Elsevier
… 1); for example hexamethylmelamine (HMM, 1) and 2-amino-4-morpholino-s-triazine (2) are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer, …
Number of citations: 90 www.sciencedirect.com
M Asif - International Journal of Heterocyclic Chemistry, 2019 - journals.iau.ir
… Some s-triazines showed vital properties, for example, hexamethyl melamine (HMM) and 2-amino-4-morpholino-s-triazine are used clinically as antitumor properties to treat breast, lung…
Number of citations: 1 journals.iau.ir

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